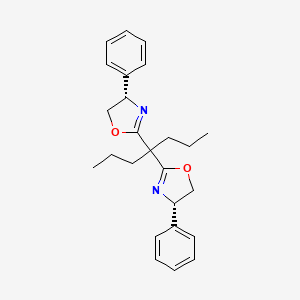
(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis-oxazoline ligand. This compound is known for its utility in asymmetric catalysis, particularly in the formation of enantioselective products. The presence of the oxazoline rings and the heptane backbone provides a rigid and well-defined chiral environment, making it an effective ligand in various catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are usually synthesized from amino alcohols and carboxylic acids or their derivatives. The reaction involves the cyclization of the amino alcohol with the carboxylic acid derivative under dehydrating conditions.
Coupling with Heptane Backbone: The synthesized oxazoline rings are then coupled with a heptane backbone. This step often involves the use of a coupling reagent such as a Grignard reagent or an organolithium compound to form the desired bis-oxazoline structure.
Industrial Production Methods
In an industrial setting, the production of (4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) may involve:
Large-Scale Synthesis of Oxazoline Rings: Utilizing continuous flow reactors to ensure consistent and efficient production of the oxazoline intermediates.
Automated Coupling Processes: Employing automated systems for the coupling reaction to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) undergoes various types of reactions, including:
Coordination Reactions: The compound can coordinate with metal ions to form metal-ligand complexes.
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Common reagents include transition metal salts such as copper(II) acetate or palladium(II) chloride. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under inert atmosphere.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions are typically metal-ligand complexes or substituted oxazoline derivatives, which can be further utilized in various catalytic processes.
科学研究应用
(4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantioselective products in reactions such as hydrogenation, cyclopropanation, and Diels-Alder reactions.
Biology: Employed in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and agrochemicals.
Medicine: Utilized in the synthesis of chiral drugs, enhancing the efficacy and reducing the side effects of therapeutic agents.
Industry: Applied in the production of fine chemicals and materials, contributing to the development of advanced materials with specific properties.
作用机制
The mechanism by which (4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects involves:
Coordination with Metal Ions: The oxazoline rings coordinate with metal ions to form a stable metal-ligand complex.
Chiral Environment: The rigid chiral environment provided by the ligand induces enantioselectivity in the catalytic reactions.
Activation of Substrates: The metal-ligand complex activates the substrates, facilitating the desired chemical transformations.
相似化合物的比较
Similar Compounds
(4S,4’S)-2,2’-(Cyclohexane-1,2-diyl)bis(4-phenyl-4,5-dihydrooxazole): Another chiral bis-oxazoline ligand with a cyclohexane backbone.
(4S,4’S)-2,2’-(Propane-1,3-diyl)bis(4-phenyl-4,5-dihydrooxazole): A similar compound with a propane backbone.
Uniqueness
(4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its heptane backbone, which provides a more extended and flexible chiral environment compared to the cyclohexane or propane analogs. This flexibility can enhance the ligand’s ability to induce enantioselectivity in a broader range of catalytic reactions.
属性
IUPAC Name |
(4S)-4-phenyl-2-[4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]heptan-4-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-3-15-25(16-4-2,23-26-21(17-28-23)19-11-7-5-8-12-19)24-27-22(18-29-24)20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3/t21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWFRRYSTLEIHF-FGZHOGPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B8200841.png)
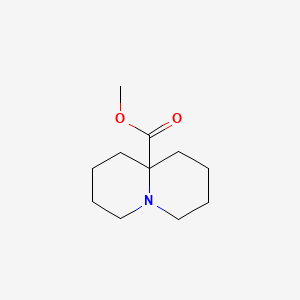
![5-Nitrobenzo[d][1,2,3]thiadiazole](/img/structure/B8200866.png)
![cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol](/img/structure/B8200878.png)
![2-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8200885.png)
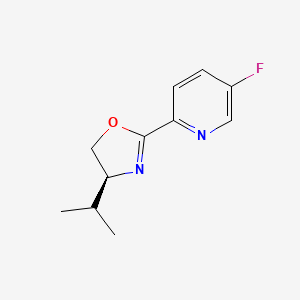
![Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B8200896.png)
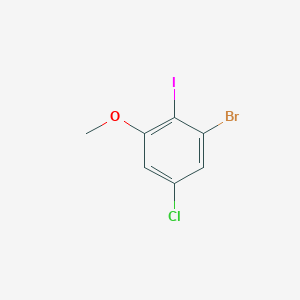
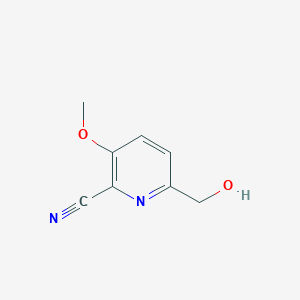
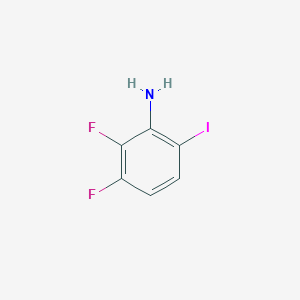
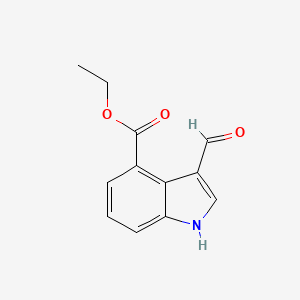
![(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol](/img/structure/B8200924.png)
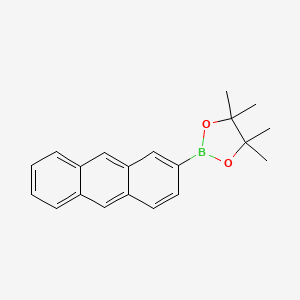
![N,N-Diphenyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8200937.png)
